molecular formula C8H10BrN3O B2629960 5-Bromo-4-cyclobutyloxypyrimidin-2-amine CAS No. 1512061-93-6

5-Bromo-4-cyclobutyloxypyrimidin-2-amine

Cat. No. B2629960
M. Wt: 244.092
InChI Key: PKXMFINXNZEFRX-UHFFFAOYSA-N
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Description


5-Bromo-4-cyclobutyloxypyrimidin-2-amine is a chemical compound with the molecular formula C8H10BrN3O and a molecular weight of 244.0921. However, there is limited information available about this specific compound.



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


Scientific Research Applications

Amplifiers of Phleomycin

  • 5-Bromo-N,N-dimethylpyrimidin-2-amine, a related compound, reacts with butyllithium to give derivatives that have been studied as potential amplifiers of phleomycin, a chemotherapeutic agent (Kowalewski et al., 1981).

Dihydrofolate Reductase Inhibitors

  • Novel 2,4-diaminopyrimidines with substituents at the 5-position, structurally related to 5-Bromo-4-cyclobutyloxypyrimidin-2-amine, have been designed as dihydrofolate reductase (DHFR) inhibitors, showing potential in high-throughput synthesis and screening for enzymatic and antibacterial activity (Wyss et al., 2003).

Radiosensitizing Activity in Cancer Treatment

  • Halogen-substituted pyrimidines like 5-bromouracil, which is similar to 5-Bromo-4-cyclobutyloxypyrimidin-2-amine, are used as radiotherapeutic agents in cancer treatment due to their ability to form reactive radicals upon interaction with electrons (Kumar & Sevilla, 2017).

Antimicrobial and Cytotoxic Activity

  • Derivatives of pyrimidines, akin to 5-Bromo-4-cyclobutyloxypyrimidin-2-amine, have been synthesized and evaluated for their antibacterial and cytotoxic properties, demonstrating significant activity in some cases (Noolvi et al., 2014).

Amination of Polyhalopyridines

  • The compound 5-bromo-2-chloropyridine, similar to 5-Bromo-4-cyclobutyloxypyrimidin-2-amine, has been aminated using a palladium-Xantphos complex, suggesting potential applications in chemical synthesis (Ji et al., 2003).

Safety And Hazards


Future Directions


Please note that this analysis is based on the limited information available and may not fully cover all aspects of your request. For more detailed information, please consult a specialist or conduct further research.


properties

IUPAC Name

5-bromo-4-cyclobutyloxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-6-4-11-8(10)12-7(6)13-5-2-1-3-5/h4-5H,1-3H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMFINXNZEFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-cyclobutyloxypyrimidin-2-amine

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